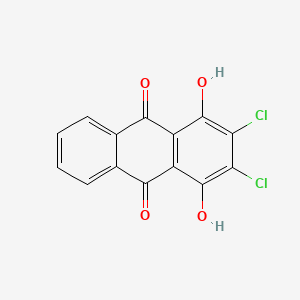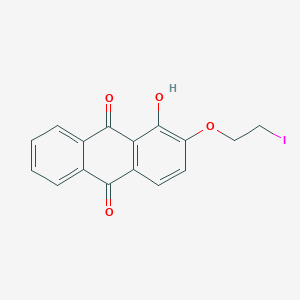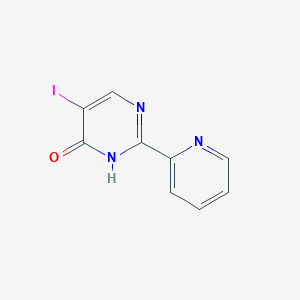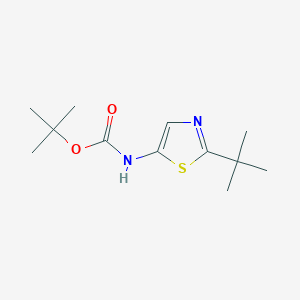
tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate typically involves the reaction of tert-butyl isocyanate with a thiazole derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. For example, tert-butyl isocyanate can be reacted with 2-(tert-butyl)thiazole-5-amine in the presence of a suitable solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development due to their ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (5-bromothiazol-2-yl)carbamate
- tert-Butyl (2-chlorothiazol-5-yl)carbamate
- tert-Butyl (2-vinylthiazol-5-yl)carbamate
Uniqueness
tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate is unique due to the presence of two tert-butyl groups, which can influence its chemical reactivity and biological activity. The tert-butyl groups provide steric hindrance, which can affect the compound’s interaction with other molecules and its overall stability.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique chemical structure allows it to participate in a wide range of reactions and makes it a valuable building block for the synthesis of more complex molecules. Ongoing research continues to explore its potential in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
1934858-96-4 |
|---|---|
Formule moléculaire |
C12H20N2O2S |
Poids moléculaire |
256.37 g/mol |
Nom IUPAC |
tert-butyl N-(2-tert-butyl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C12H20N2O2S/c1-11(2,3)9-13-7-8(17-9)14-10(15)16-12(4,5)6/h7H,1-6H3,(H,14,15) |
Clé InChI |
SORNTCZPKNKENQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(S1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


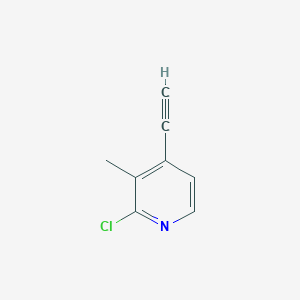
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
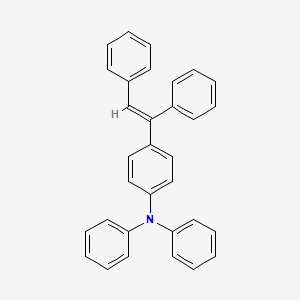
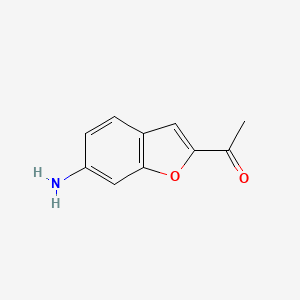


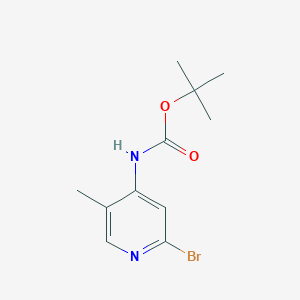
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
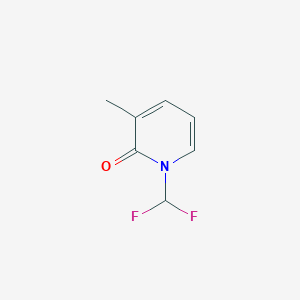
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
